molecular formula C23H25N3O3 B6074683 N-[4-(3-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide

N-[4-(3-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide

Cat. No.: B6074683
M. Wt: 391.5 g/mol
InChI Key: WZEHTLXBTPEMLW-UHFFFAOYSA-N
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Description

N-[4-(3-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, an oxazole ring, and a methoxyphenyl group

Properties

IUPAC Name

N-[4-(3-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-28-22-6-2-4-18(14-22)17-7-9-20(10-8-17)24-23(27)19-5-3-12-26(15-19)16-21-11-13-29-25-21/h2,4,6-11,13-14,19H,3,5,12,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEHTLXBTPEMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)CC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Oxazole Ring: The oxazole ring is introduced via a cyclization reaction involving an appropriate oxazole precursor.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a substitution reaction, often using a methoxyphenyl halide as the reagent.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-(3-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-Oxazol-5-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

N-[4-(3-methoxyphenyl)phenyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features

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